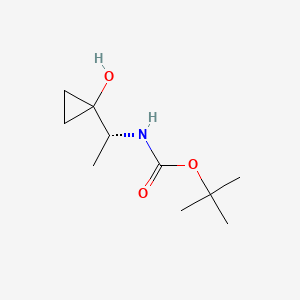
tert-Butyl (R)-(1-(1-hydroxycyclopropyl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxycyclopropyl group, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a cyclopropyl ketone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate can undergo oxidation reactions, particularly at the hydroxycyclopropyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, targeting the carbamate group or the cyclopropyl ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the cyclopropyl ring. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
- Used in the synthesis of biologically active compounds for drug discovery and development.
Medicine:
- Explored for its potential therapeutic applications, including as a prodrug or a pharmacologically active agent.
- Studied for its role in modulating biological pathways and its effects on cellular processes.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and polymerization processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The hydroxycyclopropyl group may play a crucial role in binding to the active site of enzymes, while the carbamate group can undergo hydrolysis to release active intermediates. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler analog lacking the hydroxycyclopropyl group.
tert-Butyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate: Contains a hydrazinecarbonyl group instead of a hydroxycyclopropyl group.
tert-Butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate: Features a nitrophenyl group in place of the hydroxycyclopropyl group.
Uniqueness: tert-Butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct reactivity and binding properties. This structural feature allows for specific interactions with biological targets and enables the compound to participate in unique chemical transformations.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-(1-hydroxycyclopropyl)ethyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-7(10(13)5-6-10)11-8(12)14-9(2,3)4/h7,13H,5-6H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
JKVQGJCALVXKEX-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1(CC1)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1(CC1)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


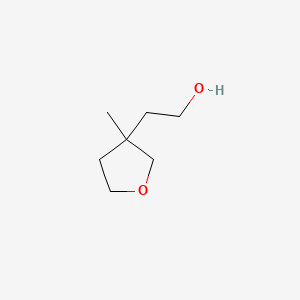


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
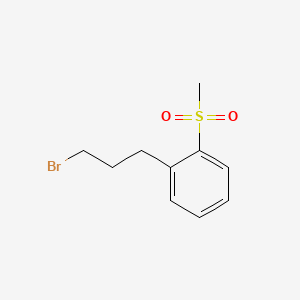
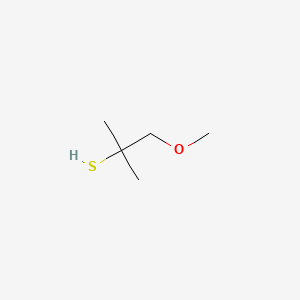
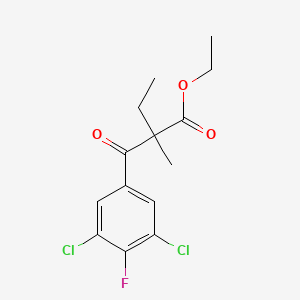
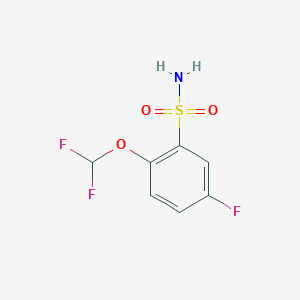
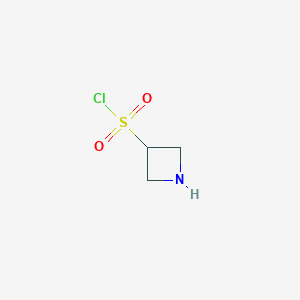
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
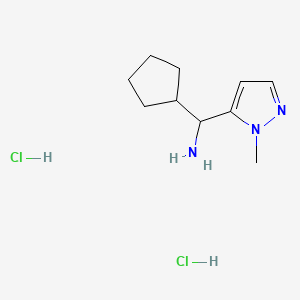
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
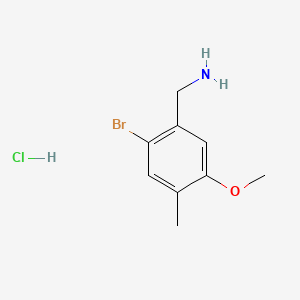
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
